
6,6'-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of pyridine and pyrimidine rings, which are linked through a bis(ethoxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. The reaction is often carried out in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These interactions result in the modulation of inflammatory responses and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: A basic aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3.
4-Ethoxypyrimidine: A pyrimidine derivative with an ethoxy group at position 4.
2,6-Dipyridyl: A compound with two pyridine rings linked at positions 2 and 6.
Uniqueness
6,6’-(Pyridine-2,6-diyl)bis(4-ethoxypyrimidine-2(1H)-thione) is unique due to its specific structure, which combines pyridine and pyrimidine rings with ethoxy and thione functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87568-89-6 |
|---|---|
Formule moléculaire |
C17H17N5O2S2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
4-ethoxy-6-[6-(4-ethoxy-2-sulfanylidene-1H-pyrimidin-6-yl)pyridin-2-yl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C17H17N5O2S2/c1-3-23-14-8-12(19-16(25)21-14)10-6-5-7-11(18-10)13-9-15(24-4-2)22-17(26)20-13/h5-9H,3-4H2,1-2H3,(H,19,21,25)(H,20,22,26) |
Clé InChI |
OYIPEEBLFUPPSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=S)NC(=C1)C2=NC(=CC=C2)C3=CC(=NC(=S)N3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



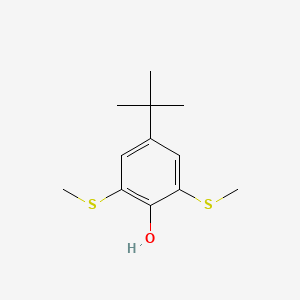
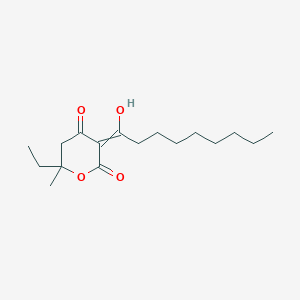
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)

![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
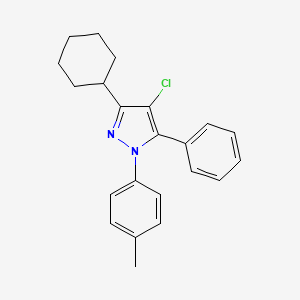
![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
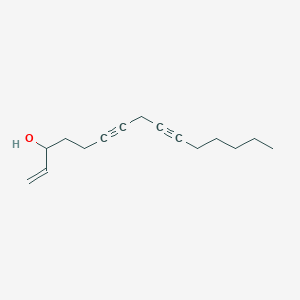
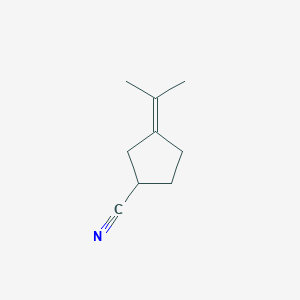

![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
